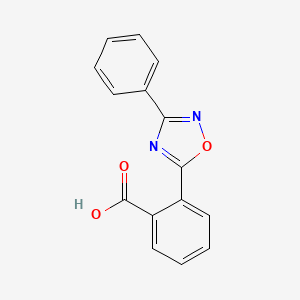

Acide 2-(3-phényl-1,2,4-oxadiazol-5-yl)benzoïque

Vue d'ensemble

Description

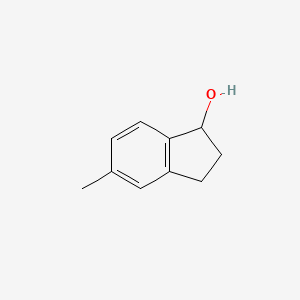

“2-(3-Phenyl-1,2,4-oxadiazol-5-yl)benzoic acid” is a compound with the molecular formula C15H10N2O3 and a molecular weight of 266.26 . It is a solid substance .

Synthesis Analysis

The synthesis of nitrogen- and oxygen-containing scaffolds, such as 1,2,4-oxadiazoles, has gained momentum due to their versatility in drug discovery . Several research groups have synthesized diversely substituted 1,2,4-oxadiazoles as anti-infective agents .Molecular Structure Analysis

The molecular structure of “2-(3-Phenyl-1,2,4-oxadiazol-5-yl)benzoic acid” consists of a benzoic acid group attached to a 1,2,4-oxadiazole ring, which is further substituted with a phenyl group .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,2,4-oxadiazoles often involve annulation reactions, followed by desulfurization/intramolecular rearrangement .Physical and Chemical Properties Analysis

“2-(3-Phenyl-1,2,4-oxadiazol-5-yl)benzoic acid” is a solid substance . Its InChI code is 1S/C15H10N2O3/c18-15(19)12-9-5-4-8-11(12)14-16-13(17-20-14)10-6-2-1-3-7-10/h1-9H,(H,18,19) .Applications De Recherche Scientifique

Activités antimicrobiennes et anticancéreuses

Le motif 1,2,4-oxadiazole, qui fait partie du composé « Acide 2-(3-phényl-1,2,4-oxadiazol-5-yl)benzoïque », a été utilisé dans des médicaments ayant des activités antimicrobiennes et anticancéreuses. Cela inclut des médicaments comme le raltégravir pour l'inhibition de l'intégrase du VIH et le Furamizole pour les activités antibactériennes du nitrofurane .

2. Applications de retrait d'électrons dans les systèmes conducteurs Le fragment 1,2-diazole agit comme un groupe de retrait d'électrons et est largement utilisé dans divers types de systèmes conducteurs pour augmenter le rendement quantique de la fluorescence et améliorer la stabilité moléculaire .

Activité anti-trypanosomique

Des composés avec la structure 1,2,4-oxadiazole ont été étudiés pour leur activité anti-trypanosomique contre la cruzaine, une protéase cystéine de Trypanosoma cruzi. Cela inclut des études d'amarrage moléculaire suivies d'une évaluation de la cytotoxicité .

Activités biologiques agricoles

Les dérivés du 1,2,4-oxadiazole présentent un large éventail d'activités biologiques en agriculture, y compris l'action comme pesticides chimiques pour lutter contre les maladies des plantes qui menacent la sécurité alimentaire .

Compositions pharmaceutiques

Les formes cristallines de composés contenant le motif 1,2,4-oxadiazole sont utilisées dans les compositions pharmaceutiques et les formes galéniques pour diverses applications thérapeutiques .

6. Découverte de médicaments - Essais de liaison aux récepteurs En recherche sur la découverte de médicaments, les dérivés du 1,2,4-oxadiazole ont été évalués in vitro pour leur affinité de liaison aux récepteurs σ en utilisant des ligands radiomarqués. Ces recherches contribuent au développement de nouveaux médicaments ciblant des récepteurs spécifiques .

Mécanisme D'action

Target of Action

Compounds with the 1,2,4-oxadiazole scaffold have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . The specific targets of these compounds often depend on the nature of the infection they are designed to combat.

Mode of Action

The 1,2,4-oxadiazole moiety is known to participate in hydrogen bonding due to the electronegativities of nitrogen and oxygen . This property can influence the compound’s interaction with its targets.

Biochemical Pathways

Given the anti-infective properties of related 1,2,4-oxadiazole compounds , it is plausible that this compound could interfere with pathways essential for the survival or replication of infectious agents.

Pharmacokinetics

The compound’s molecular weight (26625 g/mol) and solid physical form could influence its bioavailability and pharmacokinetic profile.

Result of Action

Based on the anti-infective properties of related 1,2,4-oxadiazole compounds , this compound could potentially inhibit the growth or replication of infectious agents at the molecular and cellular levels.

Orientations Futures

The future directions in the research of 1,2,4-oxadiazoles, including “2-(3-Phenyl-1,2,4-oxadiazol-5-yl)benzoic acid”, could involve further exploration of their anti-infective properties. The resistance to antibiotics has become a threat to the world in the absence of effective anti-infective therapeutics, necessitating the development of new chemical entities to act against these microorganisms .

Analyse Biochimique

Biochemical Properties

2-(3-Phenyl-1,2,4-oxadiazol-5-yl)benzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s interactions are primarily characterized by its ability to form hydrogen bonds and participate in hydrophobic interactions. These interactions can influence the activity of enzymes and proteins, thereby affecting biochemical pathways. For instance, 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)benzoic acid has been shown to interact with certain oxidoreductases, influencing their catalytic activity .

Cellular Effects

The effects of 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)benzoic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to affect the MAPK signaling pathway, leading to changes in gene expression that promote cell survival and proliferation . Additionally, 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)benzoic acid can alter cellular metabolism by affecting the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)benzoic acid exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzymes, altering their activity. Furthermore, 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)benzoic acid can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)benzoic acid in laboratory settings are crucial for understanding its stability and long-term effects. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)benzoic acid can lead to sustained changes in cellular function, including alterations in cell growth and differentiation .

Dosage Effects in Animal Models

In animal models, the effects of 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)benzoic acid vary with dosage. At low doses, the compound can have beneficial effects, such as enhancing metabolic activity and promoting cell survival. At high doses, it can exhibit toxic effects, including oxidative stress and apoptosis. Threshold effects have been observed, where the compound’s impact shifts from beneficial to harmful at a specific dosage level .

Metabolic Pathways

2-(3-Phenyl-1,2,4-oxadiazol-5-yl)benzoic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which play a role in its metabolism. These interactions can affect the metabolic flux and levels of various metabolites. The compound’s metabolism can lead to the formation of reactive intermediates, which can further interact with cellular components .

Transport and Distribution

The transport and distribution of 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)benzoic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, the compound can be transported into cells via organic anion transporters and distributed to various organelles, including the mitochondria and endoplasmic reticulum .

Subcellular Localization

The subcellular localization of 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)benzoic acid is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence metabolic processes .

Propriétés

IUPAC Name |

2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O3/c18-15(19)12-9-5-4-8-11(12)14-16-13(17-20-14)10-6-2-1-3-7-10/h1-9H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQGDDSTWIZEWAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20496042 | |

| Record name | 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20496042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60510-51-2 | |

| Record name | 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20496042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

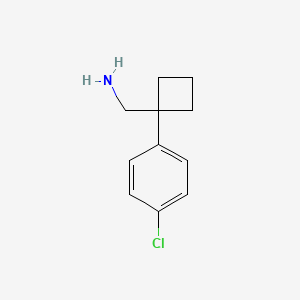

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What was the main objective behind synthesizing 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)benzoic acid?

A1: The abstract states that the researchers aimed to synthesize various o-carboxyphenyl derivatives of heterocyclic compounds to test their potential as plant growth regulators. [] Therefore, 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)benzoic acid was synthesized as one of the candidate compounds for this purpose.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(Cyanomethyl)phenyl]acetamide](/img/structure/B1355515.png)

![4,5,6,7-Tetrahydrothieno[2,3-c]pyridine](/img/structure/B1355546.png)